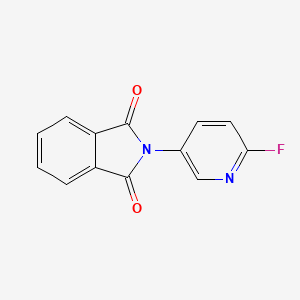

2-(6-FLuoropyridin-3-yl)isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which is a bicyclic compound consisting of an isoindoline ring fused to a 1,3-dione structure. The presence of a fluoropyridinyl group suggests potential for unique chemical properties and reactivity due to the electron-withdrawing fluorine atom and the aromatic pyridine ring.

Synthesis Analysis

While the specific synthesis of 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones were synthesized by reacting an amino-oxazinone with isobenzofuran-1,3-dione in acetic acid, using amino resin as a scavenger reagent, achieving purities between 86% to 95% . This method could potentially be adapted for the synthesis of 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives can be quite planar, as observed in the compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, which has a dihedral angle of 86.88° between the isoindoline-1,3-dione and the substituted phenol groups . This planarity is indicative of potential conjugation within the molecule, which could affect the electronic properties of the compound.

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are known to participate in various chemical reactions due to the reactive 1,3-dione moiety. The fluoropyridinyl group in 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione could influence its reactivity, potentially making it a candidate for nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives can be quite diverse. For example, novel acridin-isoindoline-1,3-dione derivatives exhibit high thermal stability with decomposition temperatures ranging from 250 to 287°C . These derivatives also show promising optoelectronic properties, with donor group-containing derivatives displaying excellent fluorescence. Computational studies using DFT suggest that these compounds have a significant optical band gap and stable frontier molecular orbitals . These findings could be extrapolated to suggest that 2-(6-FLuoropyridin-3-yl)isoindoline-1,3-dione may also possess unique optoelectronic properties and thermal stability, although specific studies on this compound would be required to confirm these characteristics.

Applications De Recherche Scientifique

Metallation of π-Deficient Heteroaromatic Compounds

The study of the metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine, is crucial for understanding regioselectivity in chemical reactions. The specific conditions under which lithiation occurs can lead to various substituted pyridines, essential for synthesizing diverse organic compounds. This process is significant for the development of novel materials and pharmaceuticals, showcasing the foundational role of such chemical reactions in organic synthesis (Marsais & Quéguiner, 1983).

Synthesis and Properties of Polyindoles

Polyindoles, related to the chemical structure of interest, have shown potential in various applications due to their unique physical and electrochemical properties. These materials are being explored for use in electrochromic devices, sensors, and even biological applications. The synthesis, polymerization mechanisms, and potential applications of polyindoles highlight the versatility and importance of these compounds in advancing technology and materials science (Zhou & Xu, 2017).

Diketopyrrolopyrroles: Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to the chemical structure of interest, are widely used dyes with applications ranging from pigments to solar cells and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively studied, indicating their importance in various industries. The ongoing research and development of diketopyrrolopyrroles demonstrate the potential for further applications in new materials and technologies (Grzybowski & Gryko, 2015).

Fluoroalkylation Reactions in Aqueous Media

The development of environmentally friendly fluoroalkylation reactions, including those involving compounds similar to 2-(6-Fluoropyridin-3-yl)isoindole-1,3-dione, is crucial for sustainable chemistry. These reactions enable the incorporation of fluorinated groups into molecules under mild conditions, reducing environmental impact. The advancement of aqueous fluoroalkylation methods is a step towards greener and more sustainable chemical processes, important for the pharmaceutical and agrochemical industries (Song et al., 2018).

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials

Mode of Action

The reactivity of isoindoline-1,3-diones and their potential applications in different fields have been explored . The structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives are important for understanding their potential as therapeutic agents .

Biochemical Pathways

Isoindoline-1,3-diones are known for their diverse chemical reactivity and promising applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives has been emphasized, with the aim of unlocking their potential as therapeutic agents .

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-diones has been underscored .

Propriétés

IUPAC Name |

2-(6-fluoropyridin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-11-6-5-8(7-15-11)16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPMDQKKCVAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)

![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)

![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)